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molecular formula C13H16O4 B1585959 Ethyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 20583-78-2

Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No. B1585959
M. Wt: 236.26 g/mol
InChI Key: SUFLQJBENWTBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04704462

Procedure details

A solution of lithium aluminum hydride (0.02 mol) in diethyl ether (20 ml) was added dropwise to a solution of ethyl 3,4-dimethoxycinnamate (9.4 g, 0.04 mol) in diethyl ether (150 ml), and the mixture was heated under reflux for 1 hour. Water (15 ml) and 2.5N sodium hydroxide (5 ml) were added to the cooled solution, and the precipitate was filtered off and washed with ether. The combined filtrates were washed with water, dried, and evaporated to dryness. The crude product was put on a column of silica gel and eluted with hexane-ethyl acetate (1.5:1, v/v). 3,4-Dimethoxycinnamyl alcohol was isolated as a crystalline mass (5.0 g, 65%), m.p. 76°-76.5° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH:12]=[CH:13][C:14](OCC)=[O:15].O.[OH-].[Na+]>C(OCC)C>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH:12]=[CH:13][CH2:14][OH:15] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
9.4 g
Type
reactant
Smiles
COC=1C=C(C=CC(=O)OCC)C=CC1OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
The combined filtrates were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
eluted with hexane-ethyl acetate (1.5:1

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CCO)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04704462

Procedure details

A solution of lithium aluminum hydride (0.02 mol) in diethyl ether (20 ml) was added dropwise to a solution of ethyl 3,4-dimethoxycinnamate (9.4 g, 0.04 mol) in diethyl ether (150 ml), and the mixture was heated under reflux for 1 hour. Water (15 ml) and 2.5N sodium hydroxide (5 ml) were added to the cooled solution, and the precipitate was filtered off and washed with ether. The combined filtrates were washed with water, dried, and evaporated to dryness. The crude product was put on a column of silica gel and eluted with hexane-ethyl acetate (1.5:1, v/v). 3,4-Dimethoxycinnamyl alcohol was isolated as a crystalline mass (5.0 g, 65%), m.p. 76°-76.5° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH:12]=[CH:13][C:14](OCC)=[O:15].O.[OH-].[Na+]>C(OCC)C>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH:12]=[CH:13][CH2:14][OH:15] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
9.4 g
Type
reactant
Smiles
COC=1C=C(C=CC(=O)OCC)C=CC1OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
The combined filtrates were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
eluted with hexane-ethyl acetate (1.5:1

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CCO)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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